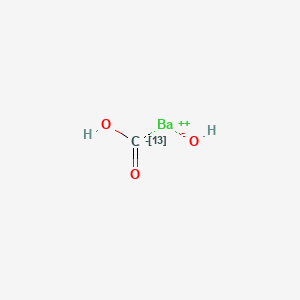

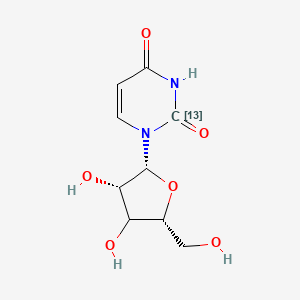

Carbonate-13C (barium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbonate-13C (barium) is a carbon-13 labeled inorganic compound with the chemical formula Ba13CO3. It is a white, odorless solid that is poorly soluble in water. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbonate-13C (barium) can be synthesized by reacting barium sulfide with carbon dioxide. The reaction typically occurs at temperatures between 40 to 90°C. The process can be represented by the following chemical equation: [ \text{BaS} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ba}^{13}\text{CO}_3 + \text{H}_2\text{S} ] Alternatively, barium carbonate can be produced by treating an aqueous solution of barium sulfide with sodium carbonate at 60 to 70°C .

Industrial Production Methods

In industrial settings, barium carbonate is often produced using the soda ash method, where barium sulfide is treated with sodium carbonate. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonate-13C (barium) undergoes several types of chemical reactions, including:

Acid-Base Reactions: Reacts with acids to form soluble barium salts and carbon dioxide.

Thermal Decomposition: Decomposes upon heating to form barium oxide and carbon dioxide.

Common Reagents and Conditions

Acids: Hydrochloric acid (HCl) is commonly used to react with barium carbonate, producing barium chloride (BaCl2), carbon dioxide (CO2), and water (H2O).

Major Products

Barium Chloride: Formed when barium carbonate reacts with hydrochloric acid.

Barium Oxide: Produced through the thermal decomposition of barium carbonate.

Wissenschaftliche Forschungsanwendungen

Carbonate-13C (barium) is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of carbon into biological molecules.

Medicine: Utilized in diagnostic techniques such as nuclear magnetic resonance (NMR) spectroscopy to study metabolic processes and disease mechanisms.

Industry: Applied in the production of ceramics and glass, where it acts as a flux and crystallizing agent .

Wirkmechanismus

The mechanism of action of Carbonate-13C (barium) involves its role as a tracer in various chemical and biological processes. In NMR spectroscopy, the carbon-13 isotope provides detailed information about the molecular structure and dynamics of the compound being studied. The isotopic labeling allows for the observation of specific carbon atoms within a molecule, facilitating the study of reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium Carbonate (CaCO3)

- Magnesium Carbonate (MgCO3)

- Strontium Carbonate (SrCO3)

Uniqueness

Carbonate-13C (barium) is unique due to its isotopic labeling with carbon-13, which is not present in the naturally occurring forms of similar compounds. This labeling allows for its use in specialized research applications, particularly in NMR spectroscopy and metabolic studies, where the presence of the carbon-13 isotope provides valuable insights that are not possible with the naturally occurring isotopes .

Eigenschaften

Molekularformel |

CH2BaO3 |

|---|---|

Molekulargewicht |

200.34 g/mol |

IUPAC-Name |

barium(2+);hydroxy(113C)methanone;hydroxide |

InChI |

InChI=1S/CHO2.Ba.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1/i1+1;; |

InChI-Schlüssel |

SJOBLUIIURDAIY-GOCMCNPZSA-M |

Isomerische SMILES |

[13C-](=O)O.[OH-].[Ba+2] |

Kanonische SMILES |

[C-](=O)O.[OH-].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)

![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)